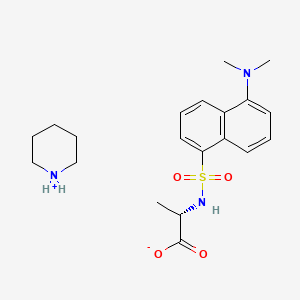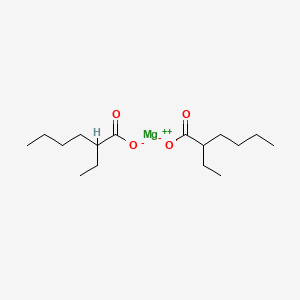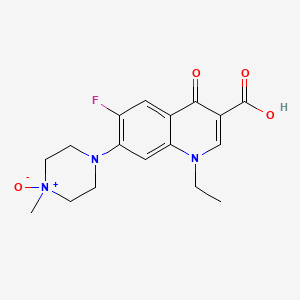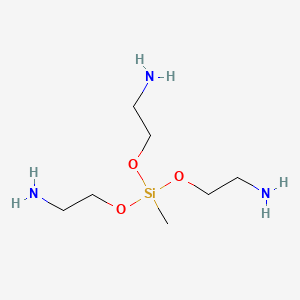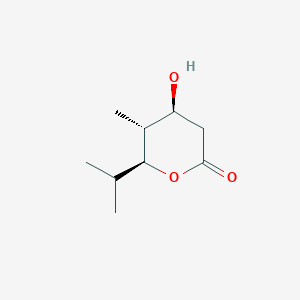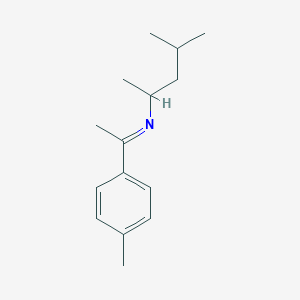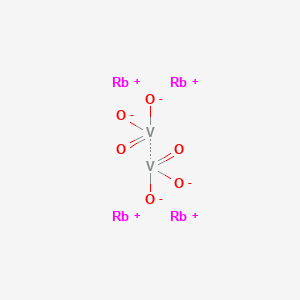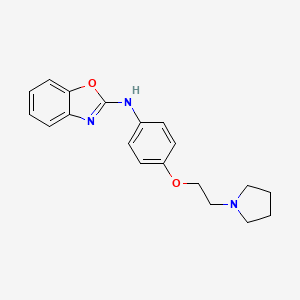
Pyrrolidinyl ethoxy anilino benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxazole ring, an aniline group, and a pyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(1-Pyrrolidinyl)ethanol: This intermediate is synthesized by reacting pyrrolidine with ethylene oxide under controlled conditions.
Formation of 2-(1-Pyrrolidinyl)ethoxybenzene: The intermediate 2-(1-Pyrrolidinyl)ethanol is then reacted with 4-nitrophenol in the presence of a base to form 2-(1-Pyrrolidinyl)ethoxybenzene.
Reduction of Nitro Group: The nitro group in 2-(1-Pyrrolidinyl)ethoxybenzene is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Cyclization to Form Benzoxazole: The final step involves the cyclization of the amino group with a suitable reagent to form the benzoxazole ring, resulting in the formation of 2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole.
Industrial Production Methods
Industrial production of 2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and acylating agents (acetyl chloride).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also used in the development of probes and sensors for detecting specific biomolecules.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole can be compared with other similar compounds, such as:
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzimidazole: This compound has a similar structure but contains a benzimidazole ring instead of a benzoxazole ring. It may exhibit different chemical and biological properties due to the structural difference.
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzothiazole: This compound contains a benzothiazole ring and may have distinct reactivity and applications compared to the benzoxazole derivative.
2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzofuran:
The uniqueness of 2-[4-[2-(1-Pyrrolidinyl)ethoxy]anilino]benzoxazole lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
38519-21-0 |
|---|---|
Molekularformel |
C19H21N3O2 |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C19H21N3O2/c1-2-6-18-17(5-1)21-19(24-18)20-15-7-9-16(10-8-15)23-14-13-22-11-3-4-12-22/h1-2,5-10H,3-4,11-14H2,(H,20,21) |
InChI-Schlüssel |
SCRZNJPRCAVOIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)NC3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 9-oxa-1,2-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-3-carboxylate](/img/structure/B13815778.png)
